FABP4 Inhibition: Naphthalene-1-sulfonamide Derivatives vs. BMS309403 in Binding Affinity
Naphthalene-1-sulfonamide serves as a core scaffold for the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors. Derivatives of this scaffold, such as compounds 16dk and 16do, demonstrate binding affinities for FABP4 that are reported to be 'equivalent to or even better than that of BMS309403', a well-known reference inhibitor [1]. This indicates that the naphthalene sulfonamide scaffold can be optimized to achieve highly potent FABP4 inhibition.
| Evidence Dimension | Binding affinity to FABP4 |
|---|---|
| Target Compound Data | Equivalent or better |
| Comparator Or Baseline | BMS309403 (Reference FABP4 inhibitor) |
| Quantified Difference | Equivalent to or better |
| Conditions | Molecular-level binding affinity assay; Isothermal Titration Calorimetry (ITC) and X-ray crystallography |
Why This Matters
This establishes naphthalene-1-sulfonamide as a validated and potent scaffold for FABP4 inhibitor development, confirming its value over untested sulfonamide cores for metabolic disease research.
- [1] Gao DD, Dou HX, Su HX, Zhang MM, Wang T, Liu QF, Cai HY, Ding HP, Yang Z, Zhu WL, Xu YC, Wang HY, Li YX. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Eur J Med Chem. 2018 May 9;154:44-59. View Source
